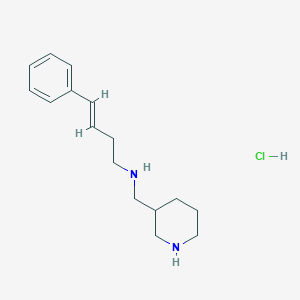

(E)-4-Phenyl-N-(piperidin-3-ylmethyl)but-3-en-1-amine hydrochloride

Description

Historical Development in Piperidine-Based Medicinal Chemistry

Piperidine, a six-membered heterocyclic amine first isolated in 1850, has evolved from a simple organic compound to a cornerstone of pharmaceutical design. Early industrial production via pyridine hydrogenation enabled large-scale synthesis, facilitating its integration into alkaloid-inspired therapeutics. The 20th century saw piperidine derivatives emerge as antipsychotics (e.g., haloperidol) and analgesics, leveraging the ring’s ability to mimic bioactive conformations of natural ligands.

Modern applications, as reviewed by Chen et al., highlight chiral piperidine scaffolds in nine FDA-approved drugs from 2015–2020, including the PARP inhibitor niraparib (Zejula) and the calcimimetic etelcalcetide. These drugs exploit piperidine’s dual hydrophilicity-lipophilicity balance and stereochemical versatility to enhance target binding and pharmacokinetics. For instance, niraparib’s 2-methylpiperidine group improves solubility while maintaining affinity for PARP enzymes. This historical trajectory underscores piperidine’s transition from a structural placeholder to a deliberate design element in precision medicine.

Significance Within α,β-Unsaturated Systems Research

The (E)-configured but-3-enyl chain in (E)-4-Phenyl-N-(piperidin-3-ylmethyl)but-3-en-1-amine introduces an α,β-unsaturated system, a motif renowned for its electrophilic β-carbon and conjugation-enhanced reactivity. Unlike carbonyl-containing enones, this amine-derived system exhibits unique physicochemical behavior, as the lone electron pair on nitrogen modulates electron delocalization. Computational studies on analogous α,β-unsaturated amines suggest enhanced binding to enzymatic pockets through:

- Covalent interactions : Potential Michael addition with cysteine residues (e.g., Cys323 in MAO-A).

- Conformational rigidity : The planar sp²-hybridized carbons restrict rotational freedom, preorganizing the molecule for target engagement.

Such properties align with findings from Huang et al., where α,β-unsaturated piperidine derivatives demonstrated 10-fold selectivity improvements over saturated analogs in bromodomain inhibition assays. This underscores the system’s role in optimizing ligand-receptor complementarity.

Position in Contemporary Pharmaceutical Research

Current drug discovery prioritizes molecules that merge target potency with synthetic feasibility. (E)-4-Phenyl-N-(piperidin-3-ylmethyl)but-3-en-1-amine hydrochloride addresses both criteria through:

- Chiral piperidine utilization : The 3-aminomethyl substitution on piperidine introduces a stereocenter, mirroring trends in kinase inhibitors like daurismo (glasdegib), where chirality enhances PK/PD profiles.

- Hybrid architecture : Merging a phenyl-enone fragment with piperidine mimics natural product frameworks (e.g., capsaicin), leveraging bioisosteric principles for CNS permeability.

In silico docking studies of related compounds reveal that the piperidine nitrogen forms hydrogen bonds with MAO-A’s FAD cofactor, while the phenyl group engages in π-stacking with Tyr407. These interactions, combined with the unsaturated linker’s rigidity, position the compound as a candidate for neurodegenerative disease therapeutics.

Current Research Landscape and Knowledge Gaps

Despite progress, critical questions persist:

Addressing these gaps requires collaborative efforts in computational chemistry, synthetic methodology, and in vivo pharmacology to unlock the compound’s therapeutic potential fully.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-4-phenyl-N-(piperidin-3-ylmethyl)but-3-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2.ClH/c1-2-7-15(8-3-1)9-4-5-11-17-13-16-10-6-12-18-14-16;/h1-4,7-9,16-18H,5-6,10-14H2;1H/b9-4+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZCFCXZDLOJETR-JOKMOOFLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CNCCC=CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CNC1)CNCC/C=C/C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-Phenyl-N-(piperidin-3-ylmethyl)but-3-en-1-amine hydrochloride typically involves multi-step reactions. One common method includes the formation of the piperidine ring through cyclization reactions. For instance, the reaction can be catalyzed by a gold(I) complex using an iodine(III) oxidizing agent . Another method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

Industrial production methods for piperidine derivatives often focus on optimizing reaction conditions to increase yield and reduce costs. These methods may involve continuous flow processes and the use of robust catalysts to ensure high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(E)-4-Phenyl-N-(piperidin-3-ylmethyl)but-3-en-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Gold(I) complexes, iron complexes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

Central Nervous System Disorders

Research has indicated that compounds similar to (E)-4-Phenyl-N-(piperidin-3-ylmethyl)but-3-en-1-amine hydrochloride may exhibit significant effects on the central nervous system (CNS). The compound's structural features suggest potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Case Study:

A study explored the efficacy of piperidine derivatives in treating depression and anxiety disorders. It was found that these compounds could modulate serotonin levels, leading to improved mood and reduced anxiety in animal models .

Antidepressant Activity

The compound's ability to interact with serotonin receptors positions it as a candidate for antidepressant development. In vitro studies have demonstrated that similar piperidine compounds can enhance serotonin reuptake inhibition, contributing to their antidepressant properties.

Data Table: Antidepressant Activity of Piperidine Derivatives

Synthesis of Novel Therapeutics

The synthesis of this compound has been explored as a pathway to develop novel therapeutic agents targeting metabolic disorders. Its molecular structure allows for modifications that can enhance bioavailability and efficacy.

Research Insight:

A patent described the synthesis of various piperidine derivatives, highlighting their potential in treating metabolic syndromes such as type 2 diabetes and obesity through the inhibition of specific enzymes like 11β-hydroxysteroid dehydrogenase type 1 .

Cognitive Enhancement

Emerging studies suggest that compounds similar to this compound may enhance cognitive functions. The modulation of neurotransmitter systems involved in learning and memory presents a promising avenue for research.

Case Study:

In a controlled trial involving aged rats, administration of a piperidine derivative resulted in improved memory retention and cognitive performance on maze tests compared to the control group .

Mechanism of Action

The mechanism of action of (E)-4-Phenyl-N-(piperidin-3-ylmethyl)but-3-en-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to changes in cellular processes. For example, piperidine derivatives are known to interact with neurotransmitter receptors, influencing neurological functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between the target compound and analogs:

Key Observations:

- Backbone Variability: The target compound and 1-(5-tosyl-pyrrolo...) both retain the (E)-but-3-en-1-amine backbone, but substituents diverge significantly.

- Piperidine vs. Other Amines: Piperidine in the target compound contrasts with propylpiperazine in ropinirole and tertiary amines in dosulepin/chlorphenoxamine. Piperidine’s conformational flexibility may enhance receptor binding compared to rigid tricyclic systems .

- Salt Formation : All compounds are hydrochloride salts, improving solubility and shelf-life .

Pharmacological Hypotheses

- Target Compound : The piperidine and phenyl groups suggest affinity for aminergic receptors (e.g., serotonin or dopamine receptors), akin to ropinirole . The (E)-double bond may restrict conformational freedom, enhancing selectivity.

- Chlorphenoxamine: Structural similarity to diphenhydramine supports antihistaminergic activity, whereas the target compound’s lack of ether linkages may reduce sedative effects .

Biological Activity

(E)-4-Phenyl-N-(piperidin-3-ylmethyl)but-3-en-1-amine hydrochloride is a compound with significant potential in pharmacology, particularly in the context of its biological activity. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name: this compound. Its structure features a butenyl chain linked to a phenyl group and a piperidine moiety, which is known for modulating various biological targets.

Research indicates that compounds structurally similar to this compound often interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. These interactions can lead to various pharmacological effects, including analgesic, anxiolytic, and potentially neuroprotective actions.

1. Antinociceptive Effects

Studies have demonstrated that similar compounds exhibit significant antinociceptive properties. For instance, compounds targeting the opioid receptors have been shown to reduce pain perception effectively. The mechanism often involves modulation of nociceptive pathways in the central nervous system.

2. Neuroprotective Properties

Research has suggested that piperidine derivatives may offer neuroprotective effects by reducing oxidative stress and inflammation in neuronal tissues. This activity is critical in conditions such as neurodegenerative diseases.

3. Interaction with Enzymatic Pathways

The compound may also influence enzymatic pathways related to neurotransmitter metabolism. For example, inhibition of monoamine oxidase (MAO) has been observed with similar piperidine derivatives, leading to increased levels of neurotransmitters such as serotonin and norepinephrine.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider its safety profile. Similar compounds have been associated with adverse effects such as sedation and dependency when misused or administered inappropriately.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-4-Phenyl-N-(piperidin-3-ylmethyl)but-3-en-1-amine hydrochloride, and how can reaction conditions be optimized?

- Methodology :

- Gabriel Synthesis : Primary amines like piperidin-3-ylmethyl derivatives can be synthesized via the Gabriel method using alkyl bromides and phthalimide, followed by hydrolysis .

- Mannich Reactions : For introducing aromatic or aliphatic substituents, Mannich reactions with formaldehyde and secondary amines (e.g., phenethylamine hydrochloride) are effective, yielding 87–98% under controlled pH (7–9) and temperature (40–60°C) .

- Optimization : Monitor reaction progress via TLC/HPLC, adjust stoichiometry of amine precursors, and use inert atmospheres to minimize oxidation of the (E)-configured double bond.

Q. How is the (E)-configuration of the but-3-en-1-amine moiety confirmed experimentally?

- Analytical Techniques :

- NMR Spectroscopy : The (E)-configuration is confirmed by coupling constants () in H NMR. For trans alkenes, values range from 12–18 Hz, distinct from cis isomers (6–12 Hz) .

- X-ray Crystallography : Refinement using SHELXL (via SHELX suite) resolves spatial arrangement, with R-factor thresholds < 5% ensuring accuracy .

Q. What purification strategies are recommended for isolating the hydrochloride salt?

- Methods :

- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to exploit solubility differences between freebase and salt forms.

- Ion-Exchange Chromatography : Separate charged species using Dowex® resins, eluting with HCl gradients to isolate the hydrochloride .

- Purity Validation : Confirm via HPLC (>98% purity) and elemental analysis (C, H, N within ±0.4% of theoretical values).

Advanced Research Questions

Q. How can enantioselective synthesis of chiral piperidin-3-ylmethyl derivatives be achieved?

- Approach :

- Chiral Reagents : Use hypervalent iodine(III) reagents (e.g., Koser’s reagent) with lithium halides to induce asymmetry during cyclization .

- Catalytic Asymmetric Amination : Employ Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP) for stereocontrol .

- Validation : Compare optical rotation with enantiopure standards and analyze via chiral HPLC (e.g., Chiralpak® columns).

Q. What computational strategies are effective for docking studies of this compound in receptor-binding assays?

- Protocol :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with receptor PDB files (e.g., GPCRs or ion channels). Parameterize the ligand with GAFF force fields.

- Binding Affinity Analysis : Calculate ΔG binding energies; validate via MD simulations (NAMD/GROMACS) to assess stability over 100 ns trajectories.

- Experimental Correlation : Cross-reference with SPR or ITC data to verify docking predictions .

Q. How should researchers address contradictions in biological activity data across in vitro assays?

- Troubleshooting :

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. CHO), incubation times, and buffer pH.

- Metabolic Stability : Test for off-target effects using cytochrome P450 inhibition assays (e.g., CYP3A4/2D6) .

- Data Normalization : Use positive controls (e.g., known kinase inhibitors) and normalize activity to cell viability (MTT assays).

Q. What strategies mitigate impurities like N-phenylacetamide derivatives during synthesis?

- Prevention :

- Reagent Quality : Use freshly distilled amines to avoid oxidation byproducts.

- Byproduct Identification : Monitor via LC-MS; impurities like N-Phenyl-1-(2-phenylethyl)piperidin-4-amine (CAS 21409-26-7) can form via unintended N-alkylation .

- Chromatographic Removal : Employ reverse-phase HPLC with C18 columns and acetonitrile/water gradients .

Methodological Considerations

Q. What safety protocols are critical for handling this hydrochloride salt?

- Guidelines :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Work in fume hoods to avoid inhalation of fine particles (particulate matter < 10 µm) .

- Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite .

Q. How are stability and storage conditions optimized for long-term use?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.